molecular formula C25H29ClN4OS B2634903 2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide CAS No. 1189502-76-8

2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide

Cat. No. B2634903
CAS RN: 1189502-76-8
M. Wt: 469.04
InChI Key: NJNSPNZPTVYTNO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a spiro[4.5]decane moiety, which is a type of bicyclic compound where the two rings share only one atom . It also has a triaza (three nitrogen atoms) group, a thio (sulfur) group, and a chlorophenyl (a benzene ring with a chlorine atom) group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The spirodecane core might be formed through a cyclization reaction, while the triaza group could be introduced through a series of nitrogen addition reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The spirodecane core would likely impart a rigid, three-dimensional structure to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the thio group might be susceptible to oxidation, while the chlorophenyl group could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of a chlorophenyl group might increase its lipophilicity, while the triaza group could potentially form hydrogen bonds .

Scientific Research Applications

Scientific Research Applications

Ligand-Receptor Interaction Studies : Research on derivatives similar to the queried compound focuses on ligand-receptor interactions, particularly targeting the ORL1 (orphanin FQ/nociceptin) receptor. Compounds like 8-(5,8-dichloro-1,2,3,4-tetrahydro-naphthalen-2-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one exhibit high affinity for the human ORL1 receptor, suggesting potential as therapeutic agents targeting neurological pathways (Röver et al., 2000).

Antimicrobial Activity : Several studies have synthesized novel triazole and thiazolidinone derivatives to investigate their antimicrobial activities. For instance, new triazole derivatives have been evaluated against various Candida species and pathogenic bacteria, showing potent antimicrobial properties (Altıntop et al., 2011). This highlights the potential of such compounds in developing new antimicrobial agents.

Antiviral and Antitumor Applications : Spirothiazolidinone derivatives have been explored for their antiviral activities, particularly against influenza A/H3N2 virus and human coronavirus 229E, indicating the scaffold's versatility for creating antiviral molecules (Apaydın et al., 2020). Additionally, benzothiazole derivatives bearing different heterocyclic rings have been screened for antitumor activity, showcasing the significant anticancer potential against various cancer cell lines (Yurttaş et al., 2015).

Analgesic and Anti-inflammatory Activities : The synthesis of quinazolinyl acetamides and their evaluation for analgesic and anti-inflammatory activities reveal compounds with potent effects, suggesting the therapeutic potential of such derivatives in managing pain and inflammation (Alagarsamy et al., 2015).

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential applications. This could include studying its biological activity, if relevant .

properties

IUPAC Name

2-[[2-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29ClN4OS/c1-3-18-5-11-21(12-6-18)27-22(31)17-32-24-23(19-7-9-20(26)10-8-19)28-25(29-24)13-15-30(4-2)16-14-25/h5-12H,3-4,13-17H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNSPNZPTVYTNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCN(CC3)CC)N=C2C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide

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